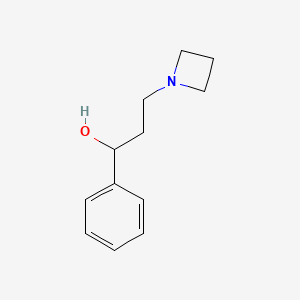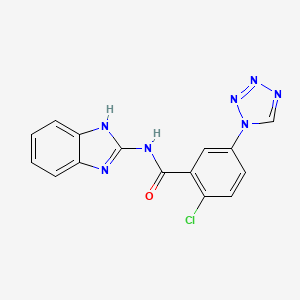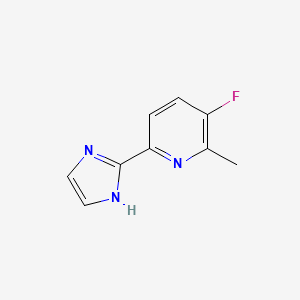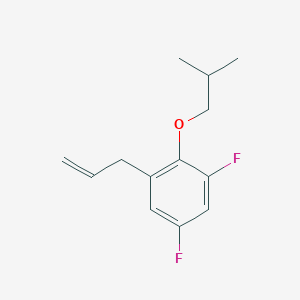
3-(Azetidin-1-yl)-1-phenylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-1-yl)-1-phenylpropan-1-ol is a compound that features an azetidine ring, a phenyl group, and a hydroxyl group. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its presence in various biologically active molecules. The phenyl group adds aromatic characteristics, while the hydroxyl group contributes to the compound’s reactivity and solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)-1-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of azetidine to a suitable Michael acceptor, followed by reduction and functionalization steps . Another approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a brominated pyrazole-azetidine hybrid with boronic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Azetidin-1-yl)-1-phenylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups into the azetidine ring.
科学的研究の応用
3-(Azetidin-1-yl)-1-phenylpropan-1-ol has a wide range of scientific research applications:
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Azetidin-1-yl)-1-phenylpropan-1-ol involves its interaction with molecular targets and pathways within biological systems. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Phenylpropanolamine: A compound with a similar structure but different functional groups.
Azetidinone: A related compound with a carbonyl group in the azetidine ring.
Uniqueness
3-(Azetidin-1-yl)-1-phenylpropan-1-ol is unique due to the combination of its azetidine ring, phenyl group, and hydroxyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
3-(azetidin-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H17NO/c14-12(7-10-13-8-4-9-13)11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 |
InChIキー |
QCAKIINPAXFHIK-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CCC(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
![Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate](/img/structure/B12639714.png)


![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)

![Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B12639752.png)

![N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide](/img/structure/B12639760.png)
![(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B12639766.png)
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)

![4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline](/img/structure/B12639776.png)

